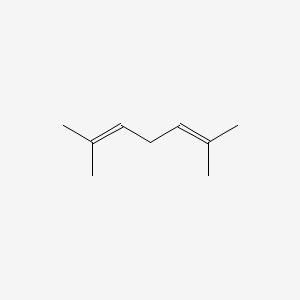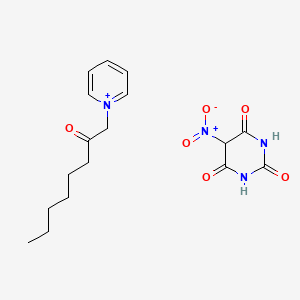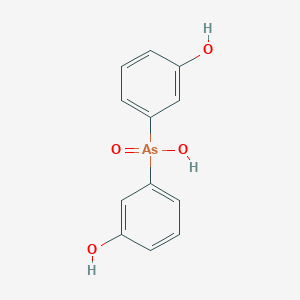
Bis(3-hydroxyphenyl)arsinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-hydroxyphenyl)arsinic acid is an organic arsenic compound with the molecular formula C₁₂H₁₁AsO₄. It is characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxyphenyl)arsinic acid typically involves the reaction of arsenic trioxide with phenol derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction between arsenic trioxide and 3-hydroxyphenylboronic acid. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-hydroxyphenyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert it to arsenic trioxide derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various arsenic-containing compounds with different functional groups, which can be further utilized in chemical synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
Bis(3-hydroxyphenyl)arsinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of bis(3-hydroxyphenyl)arsinic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to other arsenic-containing compounds, which are known to induce apoptosis and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(3-hydroxyphenyl)arsinic acid include:
- Phenylarsinic acid
- 4-hydroxyphenylarsinic acid
- Dimethylarsinic acid
- Arsenic trioxide
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two 3-hydroxyphenyl groups. This structure imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metals. Additionally, its dual hydroxyl groups make it a versatile reagent in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
6308-62-9 |
|---|---|
Molekularformel |
C12H11AsO4 |
Molekulargewicht |
294.13 g/mol |
IUPAC-Name |
bis(3-hydroxyphenyl)arsinic acid |
InChI |
InChI=1S/C12H11AsO4/c14-11-5-1-3-9(7-11)13(16,17)10-4-2-6-12(15)8-10/h1-8,14-15H,(H,16,17) |
InChI-Schlüssel |
PEFLKZPCHKVMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As](=O)(C2=CC=CC(=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


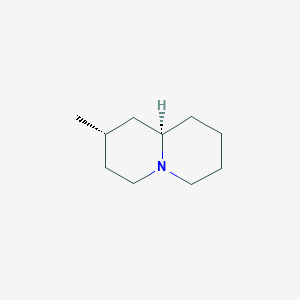

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
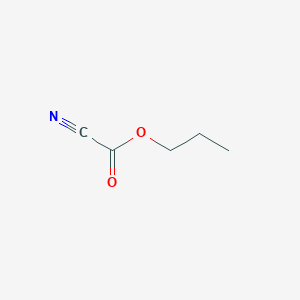
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)
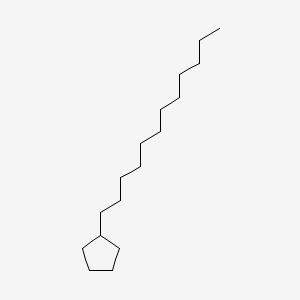

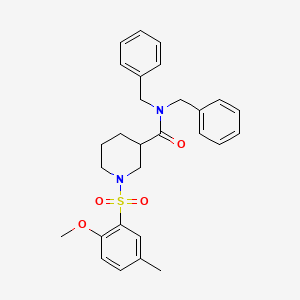
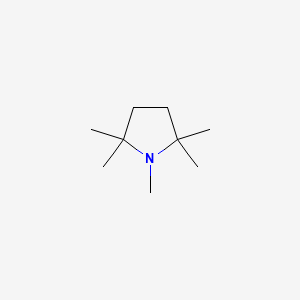
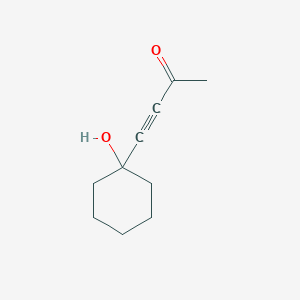
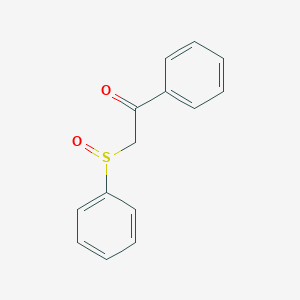
![4,6-Di-tert-butyl-2-[(cyclohexylamino)methyl]-3-methylphenol](/img/structure/B14729430.png)
